molecular formula C21H20N6 B2819348 N~4~-(2-methylphenyl)-1-phenyl-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 955336-35-3

N~4~-(2-methylphenyl)-1-phenyl-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2819348
CAS No.: 955336-35-3
M. Wt: 356.433
InChI Key: HLIRCQGDOXEBJH-UHFFFAOYSA-N
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Description

N⁴-(2-Methylphenyl)-1-phenyl-N⁶-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by:

  • N⁴-substituent: 2-methylphenyl group, which introduces steric bulk and modulates electronic properties.
  • Core structure: 1-phenylpyrazolo[3,4-d]pyrimidine, a scaffold known for kinase inhibition and anticancer activity .

Properties

IUPAC Name

4-N-(2-methylphenyl)-1-phenyl-6-N-prop-2-enylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6/c1-3-13-22-21-25-19(24-18-12-8-7-9-15(18)2)17-14-23-27(20(17)26-21)16-10-5-4-6-11-16/h3-12,14H,1,13H2,2H3,(H2,22,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLIRCQGDOXEBJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=C3C=NN(C3=NC(=N2)NCC=C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N4-(2-methylphenyl)-1-phenyl-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-methylphenylhydrazine with 1-phenyl-3-(prop-2-en-1-yl)-1H-pyrazole-4-carbaldehyde in the presence of a suitable catalyst can lead to the formation of the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of solvents, to achieve higher yields and purity.

Chemical Reactions Analysis

N~4~-(2-methylphenyl)-1-phenyl-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction can yield amine derivatives.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an anti-inflammatory, anticancer, and antimicrobial agent. Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development. Additionally, it is used in the study of enzyme inhibition and receptor binding, contributing to the understanding of biochemical pathways and mechanisms.

Mechanism of Action

The mechanism of action of N4-(2-methylphenyl)-1-phenyl-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. It can also bind to receptors, modulating their activity and influencing cellular signaling pathways. These interactions contribute to its therapeutic effects, such as anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse biological activities influenced by substituent variations. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name N⁴-Substituent N⁶-Substituent Molecular Formula Molecular Weight Solubility (pH 7.4) Key Properties/Activity
Target Compound 2-Methylphenyl Propenyl C₂₃H₂₂N₆ 382.46 g/mol Not reported Likely moderate lipophilicity
N⁴-(3,4-Dimethylphenyl)-N⁶-(3-methoxypropyl)-1-phenyl... 3,4-Dimethylphenyl 3-Methoxypropyl C₂₃H₂₆N₆O 402.50 g/mol Not reported Enhanced solubility (methoxy group)
N⁶-[2-(Cyclohex-1-en-1-yl)ethyl]-N⁴-(3-methylphenyl)-1-phenyl... 3-Methylphenyl Cyclohexenylethyl C₂₇H₂₈N₆ 436.55 g/mol Not reported High lipophilicity (cyclic substituent)
N⁴-(3-Fluorophenyl)-N⁶-propyl-1-phenyl... 3-Fluorophenyl Propyl C₂₀H₂₀FN₆ 369.42 g/mol Not reported Electron-withdrawing fluorine
N⁴-(3-Chloro-4-methylphenyl)-N⁶-ethyl-1-methyl... 3-Chloro-4-methylphenyl Ethyl C₁₅H₁₇ClN₆ 316.79 g/mol 0.5 µg/mL Low solubility; halogenated substituent
N⁴-(2-Methoxyphenyl)-N³-(4-phenoxyphenyl)... 2-Methoxyphenyl 4-Phenoxyphenyl (N³) C₂₅H₂₁N₅O₂ 431.47 g/mol Not reported High melting point (243–245°C)

Research Findings and Implications

Synthetic Feasibility : The target compound can likely be synthesized via methods similar to (nucleophilic substitution) or (microwave-assisted synthesis). Allylation at N⁶ may require optimized conditions to avoid polymerization .

Solubility Challenges : Compared to the 3-methoxypropyl derivative (), the target’s propenyl group may reduce aqueous solubility, necessitating formulation adjustments for in vivo studies .

This aligns with docking studies of similar compounds .

Thermal Stability : Derivatives with ortho-substituted aryl groups (e.g., 2-methylphenyl in the target) exhibit higher melting points (cf. ), suggesting solid-state stability advantageous for drug formulation .

Biological Activity

N~4~-(2-methylphenyl)-1-phenyl-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of significant interest due to its potential biological activities, particularly in the field of oncology. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a unique pyrazolo[3,4-d]pyrimidine core, characterized by the following structural properties:

Property Details
Molecular Formula C24H21N7
Molecular Weight 407.5 g/mol
IUPAC Name 4-N-(2-methylphenyl)-1-phenyl-6-N-(prop-2-en-1-yl)pyrazolo[3,4-d]pyrimidine-4,6-diamine
InChI Key RNLFSDGWFVSIPY-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common route includes:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core : Cyclization of 3-aminopyrazole with 2,4-dichloropyrimidine under basic conditions.
  • Introduction of Substituents : Utilization of palladium-catalyzed cross-coupling reactions to attach the phenyl and prop-2-en-1-yl groups.

This compound exhibits its biological effects primarily through interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzymatic activity or modulate receptor signaling pathways, which is crucial for its therapeutic effects.

Target Enzymes and Pathways

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines can act as inhibitors for various kinases involved in cancer progression:

  • EGFR Inhibition : Some derivatives have shown potent inhibitory activity against the epidermal growth factor receptor (EGFR), a critical target in cancer therapy.

Antitumor Activity

Recent studies have demonstrated that N~4~-(2-methylphenyl)-1-phenyl-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine derivatives exhibit significant antitumor activity against various cancer cell lines:

Cell Line IC50 (µM)
A549 (Lung Cancer)8.21
HCT116 (Colon Cancer)19.56
MDA-MB-468 (Breast Cancer)12.5

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation effectively.

Mechanistic Studies

Molecular docking studies have revealed that these compounds bind effectively to the active sites of their target proteins, leading to inhibition of their activity. For example, compound derivatives have been shown to increase the BAX/Bcl-2 ratio significantly, indicating a pro-apoptotic effect.

Case Studies

Several case studies highlight the efficacy of N~4~-(2-methylphenyl)-1-phenyl-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine derivatives:

  • Study on EGFR Mutants : A specific derivative demonstrated an IC50 value of 0.016 µM against wild-type EGFR and notable activity against mutant forms (IC50 = 0.236 µM), indicating its potential as a targeted therapy for resistant cancer types.
  • Flow Cytometric Analysis : These studies showed that treated cancer cells underwent cell cycle arrest at the S and G2/M phases and exhibited increased apoptotic markers.

Q & A

Basic Research: Structural Elucidation

Q: What experimental techniques are used to determine the three-dimensional conformation of this compound? A:

  • X-ray crystallography is the gold standard for resolving atomic-level structures. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling twinned or high-resolution data .
  • NMR spectroscopy (e.g., ¹H/¹³C NMR) complements crystallography by confirming solution-phase conformation and dynamic behavior, particularly for flexible substituents like the prop-2-en-1-yl group .
  • Computational modeling (DFT or molecular mechanics) can predict energetically favorable conformers, aiding in interpreting experimental data .

Basic Research: Synthesis Optimization

Q: How can the synthesis of this compound be optimized for higher yields and purity? A:

  • Microwave-assisted synthesis reduces reaction times (e.g., from hours to minutes) and improves regioselectivity during cyclization steps .
  • Continuous flow chemistry enhances scalability and safety by minimizing intermediate isolation and controlling exothermic reactions .
  • Green chemistry principles : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) and employ catalytic systems (e.g., Pd/C for coupling reactions) to reduce waste .

Advanced Research: Kinase Inhibition Selectivity

Q: How can researchers evaluate the selectivity of this compound against off-target kinases? A:

  • In vitro kinase profiling panels (e.g., Eurofins KinaseProfiler™) screen activity across 100+ kinases at 1 µM to identify off-target interactions .
  • Molecular docking simulations (using AutoDock Vina or Schrödinger) map binding poses to ATP-binding pockets, highlighting key residues (e.g., gatekeeper mutations) that influence selectivity .
  • Resistance studies : Introduce point mutations (e.g., T315I in BCR-ABL) in cellular models to assess retained efficacy, indicating target specificity .

Advanced Research: Addressing Data Contradictions

Q: How should researchers resolve discrepancies in reported biological activities across studies? A:

  • Quantitative Structure-Activity Relationship (QSAR) models : Correlate substituent effects (e.g., methylphenyl vs. fluorophenyl) with activity trends to identify critical pharmacophores .
  • Metabolite profiling : Use LC-MS to detect in situ degradation products (e.g., oxidation of prop-2-en-1-yl) that may alter observed activity .
  • Crystallographic validation : Compare ligand-bound protein structures to confirm binding modes, ruling out assay artifacts .

Advanced Research: Pharmacokinetic Profiling

Q: What methodologies are employed to assess this compound’s absorption, distribution, and metabolism? A:

  • ADME assays :
    • Solubility : Shake-flask method with HPLC quantification in biorelevant media (e.g., FaSSIF) .
    • Plasma stability : Incubate with liver microsomes and analyze via UPLC-QTOF for metabolite identification .
  • In vivo PK studies : Administer IV/PO doses in rodent models, with serial blood sampling and non-compartmental analysis (WinNonlin®) to calculate AUC, t₁/₂, and bioavailability .

Advanced Research: Computational Modeling

Q: How can molecular dynamics (MD) simulations improve understanding of target binding? A:

  • Binding free energy calculations : Use MM-GBSA to quantify contributions of hydrophobic (methylphenyl) and hydrogen-bonding (diamine) groups .
  • Allosteric modulation studies : Simulate conformational changes in kinase activation loops upon ligand binding to predict resistance mechanisms .
  • Synergy with crystallography : Overlay MD trajectories with X-ray data to identify flexible regions not resolved experimentally .

Advanced Research: Synthetic Route Challenges

Q: What strategies mitigate regioselectivity issues during N-alkylation of the pyrazolo[3,4-d]pyrimidine core? A:

  • Protecting group strategies : Temporarily block reactive amines (e.g., Boc for N⁶) to direct alkylation to N⁴ .
  • Phase-transfer catalysis : Use tetrabutylammonium bromide in biphasic systems to enhance reaction efficiency for hydrophobic intermediates .
  • High-throughput screening : Test 50+ conditions (solvent, base, temperature) via automated platforms to identify optimal parameters .

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